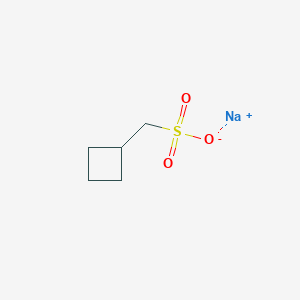
Sodium cyclobutylmethanesulfonate
Overview
Description
Sodium cyclobutylmethanesulfonate (SCMS) is a sulfonate salt that has been widely used as a reagent in organic chemistry. It is a white crystalline powder that is soluble in water and polar organic solvents. SCMS has been used in a wide range of applications, including as a catalyst in organic reactions, as a protecting group for alcohols, and as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Sodium cyclobutylmethanesulfonate is not well understood. However, it is believed that Sodium cyclobutylmethanesulfonate acts as a Lewis acid catalyst in organic reactions. It can also act as a nucleophile in certain reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Sodium cyclobutylmethanesulfonate. However, it has been reported that Sodium cyclobutylmethanesulfonate can cause skin irritation and eye damage if it comes into contact with these tissues.
Advantages and Limitations for Lab Experiments
Sodium cyclobutylmethanesulfonate has several advantages as a reagent in organic chemistry. It is easy to handle, relatively inexpensive, and has a wide range of applications. However, Sodium cyclobutylmethanesulfonate has some limitations. It is not stable in the presence of water and can decompose over time. Additionally, it can be toxic if ingested or inhaled.
Future Directions
There are several future directions for research on Sodium cyclobutylmethanesulfonate. One area of interest is the development of new synthetic methods using Sodium cyclobutylmethanesulfonate as a reagent. Another area of interest is the study of the mechanism of action of Sodium cyclobutylmethanesulfonate in organic reactions. Additionally, there is a need for more research on the toxicity of Sodium cyclobutylmethanesulfonate and its potential environmental impact.
Conclusion:
In conclusion, Sodium cyclobutylmethanesulfonate is a useful reagent in organic chemistry with a wide range of applications. Its synthesis method is relatively simple, and it has been used in various scientific research applications. However, there is a need for further research on its mechanism of action, toxicity, and potential environmental impact.
Scientific Research Applications
Sodium cyclobutylmethanesulfonate has been widely used in scientific research as a reagent in organic synthesis. It has been used as a catalyst in various organic reactions, including the synthesis of β-lactams, lactones, and other organic compounds. Sodium cyclobutylmethanesulfonate has also been used as a protecting group for alcohols, which is useful in the synthesis of complex organic molecules.
properties
IUPAC Name |
sodium;cyclobutylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7,8)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCTOMALGAKBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)

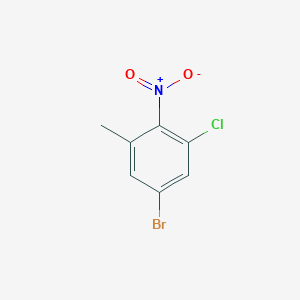

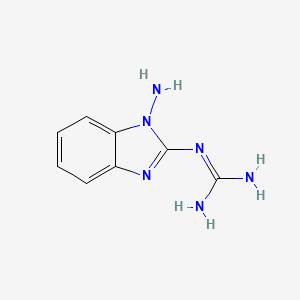
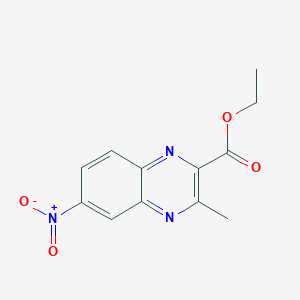
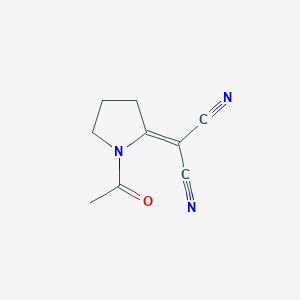


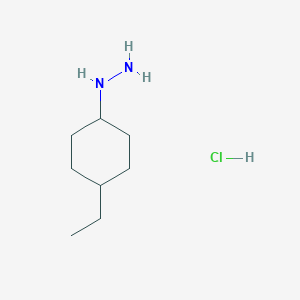

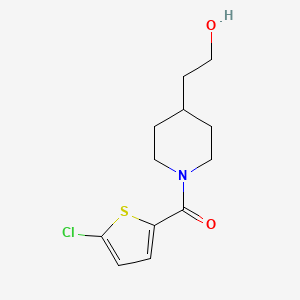
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1413498.png)